2-(2,4,6-Trifluorophenyl)ethanol

Vue d'ensemble

Description

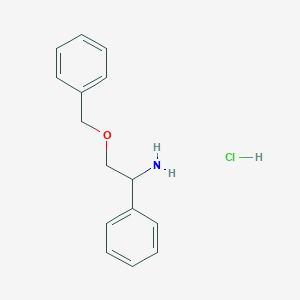

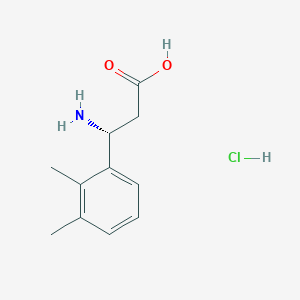

“2-(2,4,6-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It contains a total of 19 atoms, including 7 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 3 Fluorine atoms . It also contains 19 bonds, including 12 non-Hydrogen bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Wittig reaction of 2,4,6-trifluorobenzaldehyde with the Wittig reagent (3-guaiazulenyl)triphenylphosphonium bromide in ethanol containing NaOEt at 25 °C for 24 h under argon gives only new E (and 2E,4E)-forms selectively .

Molecular Structure Analysis

The molecular structure of “2-(2,4,6-Trifluorophenyl)ethanol” includes a six-membered aromatic ring with three fluorine substituents at the 2, 4, and 6 positions. Attached to the aromatic ring at the 2 position is an ethanol group .

Applications De Recherche Scientifique

Organic Synthesis: Suzuki–Miyaura Coupling

2-(2,4,6-Trifluorophenyl)ethanol: is utilized in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This process is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The presence of the trifluorophenyl group can enhance the reactivity and selectivity of organoboron reagents used in these couplings .

Analytical Chemistry: Wittig Reactions

In analytical chemistry, 2-(2,4,6-Trifluorophenyl)ethanol plays a role in Wittig reactions, which are essential for the synthesis of alkenes. The compound can be used to generate geometric isomers selectively, which are then characterized using various spectroscopic techniques .

Pharmaceutical Research: Solvent Properties

The trifluorophenyl group in 2-(2,4,6-Trifluorophenyl)ethanol may be exploited for its solvent properties in pharmaceutical research. Solvents like trifluoroethanol are known to control nucleophilic peptide arylation, which is crucial for peptide modification and drug development .

Materials Science: Luminescent Properties

This compound’s derivatives have been studied for their luminescent properties, which are significant in materials science. They can act as selective luminescent probes for detecting nitroaromatic compounds, which is vital for environmental monitoring and sensing applications .

Environmental Science: Ecological Impact Assessment

2-(2,4,6-Trifluorophenyl)ethanol: and its related compounds are assessed for their ecological impact. Studies involve understanding their behavior in the environment and ensuring they do not pose a risk when released into ecosystems .

Biochemistry Research: Biomolecular Interactions

In biochemistry, the electron-withdrawing trifluorophenyl group can influence biomolecular interactions. This property is useful in studying protein folding, enzyme activity, and other biochemical processes where solvent effects are significant .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-(2,4,6-Trifluorophenyl)ethanol are currently unknown

Biochemical Pathways

The biochemical pathways affected by 2-(2,4,6-Trifluorophenyl)ethanol are currently unknown

Result of Action

The molecular and cellular effects of 2-(2,4,6-Trifluorophenyl)ethanol’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(2,4,6-Trifluorophenyl)ethanol is currently unknown Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound

Propriétés

IUPAC Name |

2-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYXJMXNVVNNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CCO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695179 | |

| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000571-83-4 | |

| Record name | 2-(2,4,6-Trifluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydrochloride](/img/structure/B1441446.png)

![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)